EGFR Wild-Type Enzyme Inhibition: C21H21BrN6O Potency Relative to Linear Pyrazoloquinazoline Analogs
In an isolated enzyme assay using EGFR tyrosine kinase, C21H21BrN6O (compound 2f) exhibits an IC50 of 3.7 nM [1]. This potency is approximately 8- to 11-fold lower than that of the most potent linear pyrazoloquinazolines from the same chemical class, specifically compounds 19 and 20, which demonstrate IC50 values of 0.34 nM and 0.44 nM, respectively, in an equivalent enzyme assay measuring phosphorylation of a PLC-gamma-1 fragment substrate [2]. The difference reflects the impact of the N-1 morpholinoethyl substituent, which introduces a solubilizing group at the expense of some binding affinity relative to the unsubstituted pyrazoloquinazoline core. This trade-off is intentional, as the compound was designed to balance high intrinsic potency with improved physicochemical properties suitable for cellular and in vivo applications [3].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.7 nM |
| Comparator Or Baseline | Compound 19 (linear pyrazoloquinazoline): 0.34 nM; Compound 20 (linear pyrazoloquinazoline): 0.44 nM |
| Quantified Difference | 8.4-fold to 10.9-fold lower potency |
| Conditions | Isolated EGFR enzyme assay; phosphorylation of PLC-gamma-1 fragment substrate |
Why This Matters
This quantitative potency comparison anchors C21H21BrN6O within its chemical series, enabling researchers to select the optimal balance between target affinity and drug-like properties for their specific assay requirements.
- [1] EGFR Inhibitor Database (EGFRinDB), Molecule ID: EGIN0000264. EGFR (IC50): 3.7 nM. PMID: 9154973. View Source
- [2] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. doi: 10.1021/jm950692f. PMID: 8632415. View Source
- [3] Palmer BD, Trumpp-Kallmeyer S, Fry DW, Nelson JM, Showalter HD, Denny WA. Tyrosine kinase inhibitors. 11. Soluble analogues of pyrrolo- and pyrazoloquinazolines as epidermal growth factor receptor inhibitors: synthesis, biological evaluation, and modeling of the mode of binding. J Med Chem. 1997 May 9;40(10):1519-29. doi: 10.1021/jm960789h. PMID: 9154973. View Source
